
Methyl 2-bromo-5-formylthiazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-bromo-5-formylthiazole-4-carboxylate is a chemical compound belonging to the thiazole family, which are heterocyclic compounds containing both sulfur and nitrogen in the ring structure. This compound is of interest due to its potential as an intermediate in the synthesis of various chemical products, including pharmaceuticals and materials with photoelectric properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-bromo-5-formylthiazole-4-carboxylate can be achieved through various methods. One approach involves a one-pot procedure that generates 2-substituted-4-methylthiazole-5-carboxylates from commercially available starting materials, such as ethyl acetoacetate and thiourea, using N-bromosuccinimide (NBS). Another method for synthesizing 2-aminothiazole-5-carboxylates also utilizes NBS, reacting with ethyl β-ethoxyacrylate to form a novel intermediate that is cyclized with thioureas. Additionally, the synthesis of methyl 2-bromothiazole-5-carboxylate has been achieved through a one-pot reaction involving methyl β-methoxyacrylate, NBS, water, and thiourea, followed by diazotization and bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-bromo-5-formylthiazole-4-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Thiourea: Utilized in the synthesis of thiazole derivatives.
Diazotization and Bromination: Employed in the synthesis of methyl 2-bromothiazole-5-carboxylate.
Major Products Formed
Brominated Compounds: Formed through substitution reactions.
Oxidized or Reduced Derivatives: Resulting from oxidation or reduction of the formyl group.
Applications De Recherche Scientifique
Methyl 2-bromo-5-formylthiazole-4-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various chemical products.
Medicine: Investigated for its potential use in pharmaceutical synthesis.
Industry: Employed in the production of materials with photoelectric properties.
Mécanisme D'action
The mechanism by which methyl 2-bromo-5-formylthiazole-4-carboxylate exerts its effects involves interactions with molecular targets and pathways. The bromine atom and formyl group play crucial roles in its reactivity and interactions with other molecules. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C6H4BrNO3S |
|---|---|
Poids moléculaire |
250.07 g/mol |
Nom IUPAC |
methyl 2-bromo-5-formyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C6H4BrNO3S/c1-11-5(10)4-3(2-9)12-6(7)8-4/h2H,1H3 |
Clé InChI |
LMISUPDHCSFDIU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(SC(=N1)Br)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


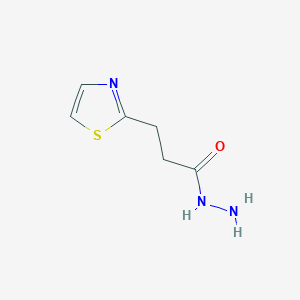
![1-(tert-Butoxycarbonyl)-3'H-spiro[azetidine-3,1'-isobenzofuran]-5'-carboxylic acid](/img/structure/B12959209.png)
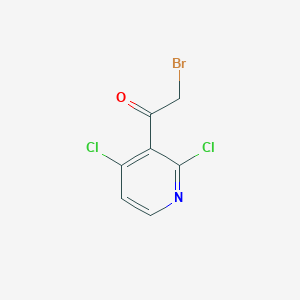
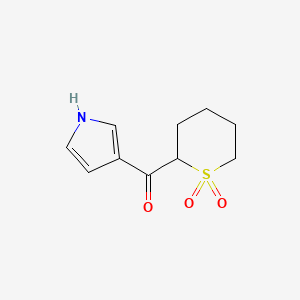
![2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine](/img/structure/B12959225.png)
![8-Chloro-7-iodopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B12959228.png)
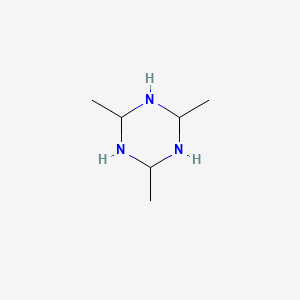


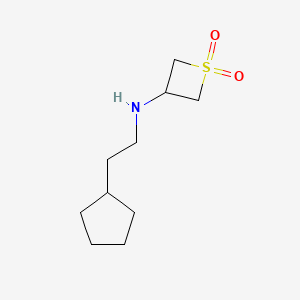
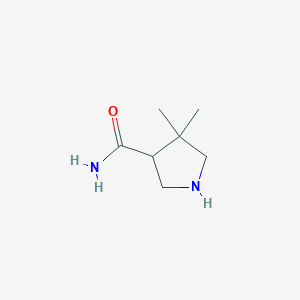
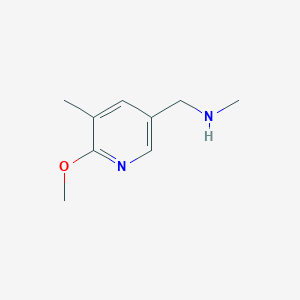
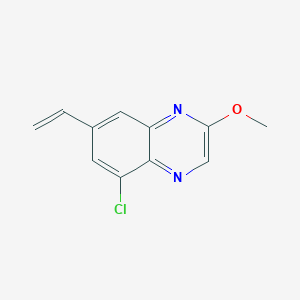
![6-Phenyl-5-thia-4-azaspiro[2.5]octane 5,5-dioxide](/img/structure/B12959296.png)
